molecular formula C11H15BrZn B13932556 4-Tert-butylbenzylzinc bromide

4-Tert-butylbenzylzinc bromide

Cat. No.: B13932556
M. Wt: 292.5 g/mol
InChI Key: HYSUOQLCFFZTBQ-UHFFFAOYSA-M
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Description

4-Tert-butylbenzylzinc bromide is an organozinc compound with the molecular formula C11H15BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylbenzylzinc bromide can be synthesized through the reaction of 4-tert-butylbenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-tert-Butylbenzyl bromide+Zn4-tert-Butylbenzylzinc bromide\text{4-tert-Butylbenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-tert-Butylbenzyl bromide+Zn→4-tert-Butylbenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylbenzylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, facilitating cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in THF at room temperature.

    Transmetalation: Reagents such as palladium or copper catalysts are used, often in the presence of ligands to stabilize the metal complex.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzyl compounds.

    Transmetalation: The major products are cross-coupled products, such as biaryl compounds.

Scientific Research Applications

4-Tert-butylbenzylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.

    Catalysis: It serves as a precursor for catalysts used in various chemical transformations.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzylzinc bromide involves the transfer of its organic group to an electrophile or metal catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzyl bromide: A precursor to 4-tert-butylbenzylzinc bromide, used in similar nucleophilic substitution reactions.

    4-Tert-butylphenylzinc bromide: Another organozinc compound with similar reactivity but different substitution patterns on the benzene ring.

Uniqueness

This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.

Properties

Molecular Formula

C11H15BrZn

Molecular Weight

292.5 g/mol

IUPAC Name

zinc;1-tert-butyl-4-methanidylbenzene;bromide

InChI

InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

HYSUOQLCFFZTBQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+2].[Br-]

Origin of Product

United States

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